

Application Notes and Protocols: Purification of Histidinol Dehydrogenase from *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: *Histidinal*

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Introduction

Histidinol dehydrogenase (HDH), an essential enzyme in the histidine biosynthesis pathway, catalyzes the final two steps of this metabolic route. In the budding yeast, *Saccharomyces cerevisiae*, this enzymatic activity is a domain of a larger, trifunctional polypeptide encoded by the *HIS4* gene.^{[1][2]} This multifunctional protein also possesses phosphoribosyl-AMP cyclohydrolase and phosphoribosyl-ATP pyrophosphohydrolase activities, making it a key player in amino acid metabolism.^{[1][2]} The purification of this enzyme is critical for detailed biochemical characterization, inhibitor screening, and structural studies, which are vital for drug development, particularly in the context of antifungal therapies.

This document provides a detailed protocol for the purification of the *HIS4* protein, with a focus on its histidinol dehydrogenase activity, from *S. cerevisiae*. The protocol is based on established methods, including affinity chromatography, which has been shown to be effective for the rapid purification of this protein.^{[3][4]}

Data Presentation

The following table summarizes the representative quantitative data for the purification of the *HIS4* multifunctional protein from *S. cerevisiae*. Please note that this is a representative

example based on typical purification schemes, and actual results may vary depending on experimental conditions.

Purification Step	Total Protein (mg)	Total Activity (Units*)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Crude Extract	1500	3000	2.0	100	1
Ammonium Sulfate Precipitation (30-50%)	450	2400	5.3	80	2.7
AMP-Agarose Affinity Chromatography	15	1800	120	60	60

*One unit of histidinol dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of NADH per minute under the standard assay conditions.

Experimental Protocols

Yeast Cell Culture and Lysis

This protocol describes the cultivation of *S. cerevisiae* and subsequent lysis to obtain a crude protein extract.

Materials:

- *S. cerevisiae* strain (e.g., S288C)
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM PMSF, 1x protease inhibitor cocktail)

- Glass beads (0.5 mm diameter)
- Bead beater/homogenizer
- Centrifuge

Protocol:

- Inoculate a single colony of *S. cerevisiae* into 10 mL of YPD medium and grow overnight at 30°C with shaking.
- Use the overnight culture to inoculate 1 L of YPD medium and grow to late-log phase (OD600 \approx 2.0).
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet with ice-cold distilled water and centrifuge again.
- Resuspend the cell pellet in 2 volumes of ice-cold Lysis Buffer per gram of wet cell weight.
- Add an equal volume of pre-chilled glass beads to the cell suspension.
- Disrupt the cells using a bead beater. Perform 6-8 cycles of 30 seconds of homogenization followed by 1 minute of cooling on ice.
- Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant, which is the crude extract.

Ammonium Sulfate Precipitation

This step is used to concentrate the target protein and remove some contaminating proteins.

Materials:

- Crude extract
- Saturated ammonium sulfate solution (100%)

- Dialysis Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)
- Stir plate and magnetic stir bar
- Centrifuge
- Dialysis tubing

Protocol:

- Place the crude extract in a beaker on a stir plate at 4°C.
- Slowly add saturated ammonium sulfate solution while gently stirring to reach 30% saturation.
- Continue stirring for 1 hour at 4°C.
- Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
- To the supernatant, slowly add more saturated ammonium sulfate solution to reach 50% saturation.
- Stir for 1 hour at 4°C.
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.
- Dialyze the resuspended pellet against 1 L of Dialysis Buffer overnight at 4°C with two buffer changes.

AMP-Agarose Affinity Chromatography

This is the primary purification step that specifically isolates the HIS4 protein.[\[4\]](#)

Materials:

- Dialyzed protein sample from the previous step

- AMP-Agarose column
- Binding Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl)
- Wash Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl)
- Elution Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM AMP)
- Chromatography system

Protocol:

- Equilibrate the AMP-Agarose column with 5 column volumes of Binding Buffer.
- Load the dialyzed protein sample onto the column at a flow rate of 1 mL/min.
- Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.
- Elute the HIS4 protein with Elution Buffer.
- Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
- Pool the fractions containing the purified protein.
- Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Histidinol Dehydrogenase Activity Assay

This assay is used to determine the enzymatic activity of histidinol dehydrogenase throughout the purification process. The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

- Purified enzyme fractions
- Assay Buffer (100 mM Glycine-NaOH, pH 9.0)

- L-histidinol solution (10 mM)
- NAD⁺ solution (20 mM)
- Spectrophotometer

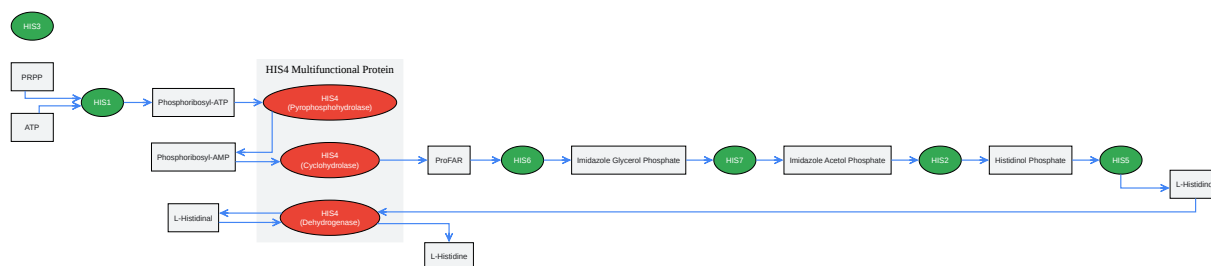
Protocol:

- In a 1 mL cuvette, combine 880 µL of Assay Buffer, 50 µL of NAD⁺ solution, and 50 µL of L-histidinol solution.
- Add 20 µL of the enzyme sample to the cuvette and mix quickly.
- Immediately start monitoring the increase in absorbance at 340 nm at 25°C for 5 minutes.
- Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Histidine Biosynthesis Pathway

The following diagram illustrates the central role of the HIS4 multifunctional protein in the histidine biosynthesis pathway in *S. cerevisiae*.

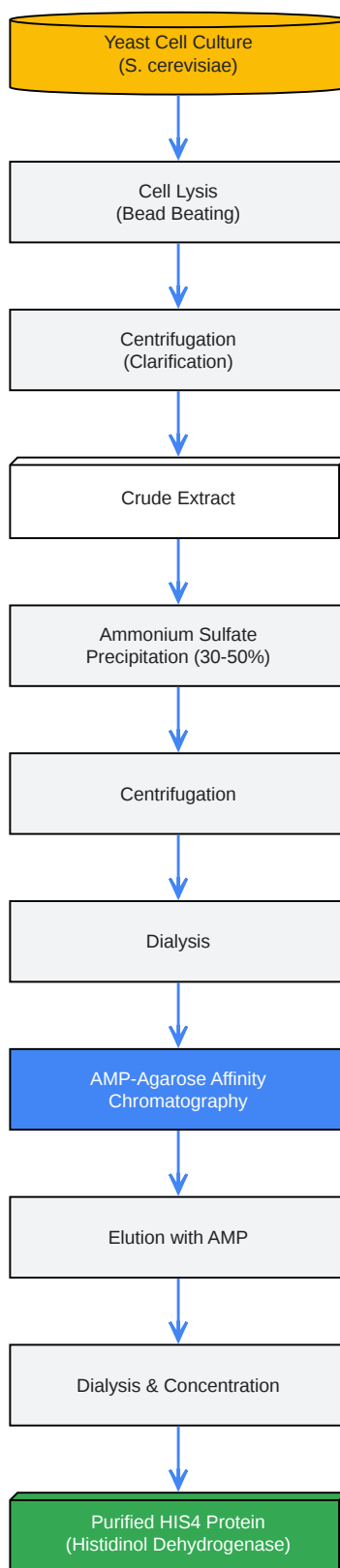


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Caption: The histidine biosynthesis pathway in *S. cerevisiae*, highlighting the trifunctional HIS4 protein.

Purification Workflow for Histidinol Dehydrogenase (HIS4 Protein)

This diagram outlines the key steps in the purification of the HIS4 protein from yeast.



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Caption: Workflow for the purification of the HIS4 protein from *Saccharomyces cerevisiae*.

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